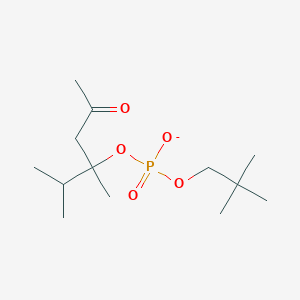

2,2-Dimethylpropane-1,3-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;terephthalic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

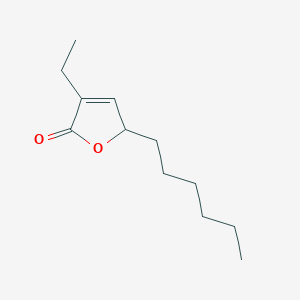

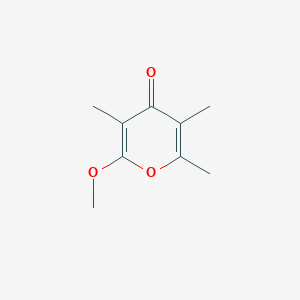

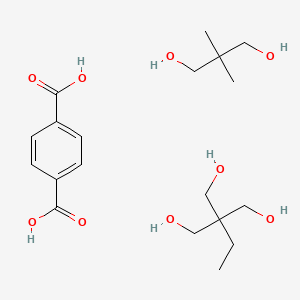

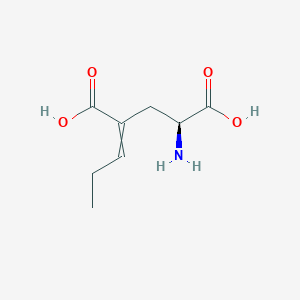

2,2-Dimethylpropane-1,3-diol: , 2-ethyl-2-(hydroxymethyl)propane-1,3-diol , and terephthalic acid 2-ethyl-2-(hydroxymethyl)propane-1,3-diol is a structural isomer of neopentyl glycol and shares similar applicationsTerephthalic acid is an aromatic dicarboxylic acid primarily used in the production of polyethylene terephthalate (PET) and polyester fibers .

準備方法

2,2-Dimethylpropane-1,3-diol: is synthesized industrially by the aldol reaction of formaldehyde and isobutyraldehyde, forming hydroxypivaldehyde. This intermediate can be converted to neopentyl glycol by either a Cannizzaro reaction with excess formaldehyde or by hydrogenation using palladium on carbon .

2-ethyl-2-(hydroxymethyl)propane-1,3-diol: can be synthesized through similar methods, involving the reaction of formaldehyde with isobutyraldehyde, followed by reduction.

Terephthalic acid: is produced industrially by the oxidation of p-xylene with oxygen in the presence of a cobalt-manganese catalyst.

化学反応の分析

2,2-Dimethylpropane-1,3-diol: undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form aldehydes or acids.

Esterification: Reacts with carboxylic acids to form esters and water.

Polymerization: Can initiate the polymerization of isocyanates and epoxides.

2-ethyl-2-(hydroxymethyl)propane-1,3-diol: exhibits similar reactivity due to its structural similarity to neopentyl glycol.

Terephthalic acid: primarily undergoes esterification reactions to form polyethylene terephthalate (PET) and other polyesters. It can also react with alcohols to form esters .

科学的研究の応用

2,2-Dimethylpropane-1,3-diol: is used in the synthesis of polyesters, which are employed in the production of paints, lubricants, and plasticizers. It enhances the stability of polyesters towards heat, light, and water . It is also used in the synthesis of cyclic carbonates and phosphorochloridates .

2-ethyl-2-(hydroxymethyl)propane-1,3-diol: shares similar applications due to its structural similarity.

Terephthalic acid: is extensively used in the production of polyethylene terephthalate (PET), which is used in plastic bottles, food packaging, and polyester fibers . It is also used in the synthesis of liquid crystal polymers and other high-performance materials.

作用機序

The mechanism of action of 2,2-Dimethylpropane-1,3-diol and 2-ethyl-2-(hydroxymethyl)propane-1,3-diol involves their ability to form stable polyesters and esters. These compounds enhance the stability of the resulting polymers towards heat, light, and water .

Terephthalic acid: acts as a precursor in the synthesis of polyethylene terephthalate (PET) by reacting with ethylene glycol. The resulting polymer exhibits excellent mechanical and thermal properties, making it suitable for various applications .

類似化合物との比較

2,2-Dimethylpropane-1,3-diol: and 2-ethyl-2-(hydroxymethyl)propane-1,3-diol are similar to other diols such as ethylene glycol and propylene glycol . their branched structure provides enhanced stability to the resulting polymers .

Terephthalic acid: is similar to other aromatic dicarboxylic acids such as isophthalic acid and phthalic acid . its para-substituted structure provides superior properties to the resulting polymers, making it more suitable for high-performance applications .

特性

CAS番号 |

53808-40-5 |

|---|---|

分子式 |

C19H32O9 |

分子量 |

404.5 g/mol |

IUPAC名 |

2,2-dimethylpropane-1,3-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;terephthalic acid |

InChI |

InChI=1S/C8H6O4.C6H14O3.C5H12O2/c9-7(10)5-1-2-6(4-3-5)8(11)12;1-2-6(3-7,4-8)5-9;1-5(2,3-6)4-7/h1-4H,(H,9,10)(H,11,12);7-9H,2-5H2,1H3;6-7H,3-4H2,1-2H3 |

InChIキー |

FCRIJAPTRAYPIQ-UHFFFAOYSA-N |

正規SMILES |

CCC(CO)(CO)CO.CC(C)(CO)CO.C1=CC(=CC=C1C(=O)O)C(=O)O |

関連するCAS |

53808-40-5 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Nitrophenyl)sulfanyl]-1-(triphenylstannyl)ethyl thiocyanate](/img/structure/B14628646.png)